1,3-Dioxolane, 4-methyl-2-methylene-

Übersicht

Beschreibung

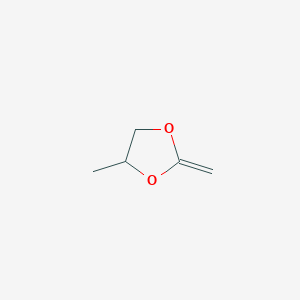

1,3-Dioxolane, 4-methyl-2-methylene- is an organic compound with the molecular formula C₅H₈O₂ It belongs to the class of dioxolanes, which are five-membered heterocyclic compounds containing two oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 4-methyl-2-methylene- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another approach involves the use of zirconium tetrachloride (ZrCl₄) as a highly efficient and chemoselective catalyst for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .

Industrial Production Methods

Industrial production of 1,3-Dioxolane, 4-methyl-2-methylene- typically involves large-scale acetalization processes using similar catalysts and reaction conditions as those used in laboratory synthesis. The continuous removal of water and the use of efficient catalysts are crucial for achieving high yields and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxolane, 4-methyl-2-methylene- undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) or Grignard reagents (RMgX).

Common Reagents and Conditions

Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂.

Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄.

Substitution: RLi, RMgX, RCuLi, NH₃, RNH₂, NaOCH₃.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

1. Crosslinking Agents in Photopolymerization

One of the primary applications of 4-methylene-1,3-dioxolane is as a crosslinking agent in photopolymerization processes. It is utilized in UV-curable inks and coatings due to its ability to enhance the mechanical properties and durability of the resulting polymers . The incorporation of this compound into polymer matrices allows for the development of materials with tailored properties.

2. Monomers for Copolymerization

4-Methylene-1,3-dioxolane also serves as a monomer for copolymerization with other vinyl monomers. For example, it has been successfully copolymerized with methyl methacrylate (MMA) to produce well-defined copolymers that exhibit tunable degradability. This application is particularly valuable in creating biodegradable plastics that can be tailored for specific degradation rates based on the composition of the feed .

Case Study 1: Photoinitiated Polymerization

In a study examining the use of 4-methylene-1,3-dioxolane as a comonomer in nitroxide-mediated polymerization of MMA, researchers found that varying the amount of this compound influenced the hydrolytic degradation rate of the resulting copolymer. The study reported that copolymers with a higher content of 4-methylene-1,3-dioxolane exhibited lower glass transition temperatures and produced lower molar mass degradation products upon hydrolysis .

Case Study 2: Fluorinated Polymers

Another significant application is in the synthesis of perfluorinated polymers. The perfluoro derivative of 4-methylene-1,3-dioxolane has been shown to undergo homopolymerization and copolymerization with other fluorinated monomers. These polymers exhibit unique properties such as high thermal stability and low surface energy, making them suitable for applications in coatings and adhesives .

Data Tables

| Application Area | Compound Used | Key Benefits |

|---|---|---|

| Photopolymerization | 4-Methylene-1,3-dioxolane | Improved mechanical properties |

| Copolymerization | MMA + 4-Methylene-1,3-dioxolane | Tunable degradability |

| Fluorinated Polymers | Perfluoro(2-methylene-4-methyl) | High thermal stability |

Wirkmechanismus

The mechanism of action of 1,3-Dioxolane, 4-methyl-2-methylene- involves its interaction with various molecular targets and pathways. For example, in the context of its cytotoxic activity, the compound may induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance . Additionally, its role as a protecting group in organic synthesis involves the formation of stable cyclic acetals that prevent unwanted reactions of carbonyl compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dioxolane: A related compound with a similar structure but without the methyl and methylene substituents.

4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL): A similar compound used in the synthesis of degradable polymers.

5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL): Another related compound used in polymer synthesis.

Uniqueness

1,3-Dioxolane, 4-methyl-2-methylene- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable cyclic acetals makes it valuable as a protecting group in organic synthesis, while its cytotoxic activity against cancer cells highlights its potential in medicinal chemistry.

Biologische Aktivität

1,3-Dioxolane, 4-methyl-2-methylene- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds based on current research findings.

1,3-Dioxolane, 4-methyl-2-methylene- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst, typically toluenesulfonic acid. This reaction allows for the continuous removal of water from the mixture, enhancing yield and purity . The compound exhibits various chemical reactivities, including oxidation and reduction reactions, making it versatile for further synthetic applications .

Antimicrobial Properties

Research has demonstrated that 1,3-Dioxolane derivatives possess notable antimicrobial activity. For instance, a study indicated that several synthesized 1,3-dioxolanes exhibited significant antifungal activity against Candida albicans and antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds ranged significantly, showcasing their potential as therapeutic agents.

Table 1: Antimicrobial Activity of 1,3-Dioxolane Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 625-1250 |

| Compound 2 | C. albicans | <1000 |

| Compound 3 | P. aeruginosa | <500 |

| Compound 4 | E. faecalis | 625 |

Cytotoxicity

The compound has also been studied for its cytotoxic effects against various cancer cell lines. It was observed that 1,3-Dioxolane, 4-methyl-2-methylene- induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance . This mechanism highlights its potential application in cancer therapy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HTC-116 (Colon) | 15 |

| HepG2 (Liver) | 20 |

| A549 (Lung) | 10 |

| MCF-7 (Breast) | 18 |

The biological activity of 1,3-Dioxolane derivatives is attributed to their ability to interact with multiple molecular targets. The induction of apoptosis in cancer cells is primarily linked to oxidative stress mechanisms involving ROS . Additionally, the structural features of the dioxolane ring facilitate interactions with cellular components, enhancing their therapeutic efficacy.

Case Studies

In a comprehensive study conducted on various derivatives of 1,3-dioxolanes, researchers synthesized both enantiomerically pure and racemic forms. The results indicated that specific substitutions on the dioxolane ring significantly influenced biological activity. For example, compounds with ether or ester groups displayed enhanced antibacterial properties compared to those without these functional groups .

Comparison with Similar Compounds

When compared to other similar compounds such as simple dioxolanes or more complex derivatives like dimethyl dioxolanes, the unique substituents on 1,3-Dioxolane, 4-methyl-2-methylene- confer distinct chemical properties and reactivity profiles. This uniqueness not only enhances its applications in organic synthesis but also its potential as a bioactive agent .

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity |

|---|---|---|

| 1,3-Dioxolane, 4-methyl-2-methylene- | High | Moderate |

| Simple Dioxolane | Low | Low |

| Dimethyl Dioxolane | Moderate | High |

Eigenschaften

IUPAC Name |

4-methyl-2-methylidene-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-3-6-5(2)7-4/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUOLPMEUGECKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=C)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30533972 | |

| Record name | 4-Methyl-2-methylidene-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30533972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85079-89-6 | |

| Record name | 4-Methyl-2-methylidene-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30533972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.